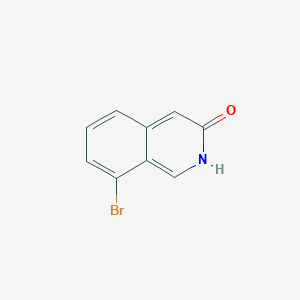

8-Bromoisoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPIQOKPLLJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672240 | |

| Record name | 8-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-49-7 | |

| Record name | 8-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this important class of molecules, 8-Bromoisoquinolin-3-ol presents itself as a versatile building block for organic synthesis and drug discovery. The presence of a bromine atom at the 8-position offers a reactive handle for various cross-coupling reactions, while the hydroxyl group at the 3-position allows for further functionalization and potential modulation of biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in the fields of medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound is a yellow, powdered solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| CAS Number | 608515-49-7 | [1] |

| Melting Point | 188 - 190 °C | [1] |

| Appearance | Yellow powder | [1] |

| Purity | 95 - 100% (HPLC) | [1] |

| Storage | Store at 0 - 8 °C | [1] |

Structural Elucidation and Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this compound are available from commercial suppliers, a detailed interpretation based on its structure is provided below.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring system. The carbon atom attached to the bromine will experience a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic rings, and the C-Br stretching vibration.

Tautomerism

It is important to consider the potential for keto-enol tautomerism in this compound. The "ol" form (isoquinolin-3-ol) can exist in equilibrium with its keto tautomer, 8-bromoisoquinolin-3(2H)-one. The predominant tautomer will depend on factors such as the solvent and the solid-state packing. This equilibrium can influence the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the Pomeranz-Fritsch-Bobbitt reaction or a related cyclization strategy.

Caption: Proposed synthetic pathway for this compound.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 8-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound as the substrate.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.01-0.05 equiv) to the flask.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylisoquinolin-3-ol.

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.[1] The broader class of isoquinoline and quinoline derivatives has been extensively studied for various biological activities.

-

Oncology: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[3]

-

Inflammation and Pain: Certain isoquinoline derivatives have shown analgesic and anti-inflammatory properties, suggesting their potential as leads for the development of new pain management therapies.

-

Infectious Diseases: The isoquinoline core is found in several natural products with antimicrobial and antifungal activities.[1]

-

Materials Science: The fluorescent properties of some isoquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging.[1]

The ability to functionalize this compound at both the 8-position (via cross-coupling) and the 3-position (via reactions of the hydroxyl group) provides a powerful platform for generating novel molecular architectures for screening in these and other therapeutic areas.

Future Outlook

While the fundamental properties of this compound are established, further research is warranted to fully explore its potential. The determination of its single-crystal X-ray structure would provide definitive insights into its solid-state conformation and intermolecular interactions. A more detailed investigation into its biological activity profile, both as a standalone compound and as a scaffold for derivatization, could uncover novel therapeutic leads. The development of optimized and scalable synthetic routes will be crucial for making this versatile building block more accessible to the broader scientific community.

References

-

PubChem. 8-Bromoisoquinoline. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

ResearchGate. Crystal structures of the isoquinoline derivatives. [Link]

-

PubChem. 8-Bromoquinoline. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

- Google Patents.

- Google Patents. Process for preparing bromo-substituted quinolines.

- Google Patents.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Crystal Structure of Isoquinoline Derivatives. [Link]

-

PubChem. 8-Bromo-3-chloroisoquinoline. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

-

ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

-

PMC - NIH. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoisoquinolin-3-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, starting from commercially available precursors. The narrative delves into the causality behind experimental choices, offering field-proven insights for researchers in organic synthesis and drug discovery. Detailed, step-by-step protocols for key transformations are provided, alongside visual diagrams of the reaction pathway and a summary of expected quantitative data.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The introduction of a bromine atom at the 8-position and a hydroxyl group at the 3-position creates a versatile platform for further functionalization. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The hydroxyl group at the 3-position can be derivatized or may itself contribute to binding interactions with biological targets. Consequently, the efficient and reliable synthesis of this compound is of paramount importance for the advancement of drug discovery programs targeting a range of therapeutic areas.[1]

This guide will focus on a multi-step synthetic approach that has been designed for its logical flow, utilization of well-established reactions, and potential for scalability. The chosen pathway begins with a readily available substituted aniline and proceeds through the construction of a key phenylacetonitrile intermediate, followed by a base-mediated cyclization to form the target isoquinolin-3-ol ring system.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the heterocyclic ring from an appropriately substituted benzene derivative.

Figure 1: Retrosynthetic analysis of this compound.

This analysis points towards a synthetic strategy starting from a simple, commercially available aromatic amine. The key steps involve:

-

Selective bromination of an appropriate aniline precursor.

-

Conversion of the amino group to a nitrile via a Sandmeyer-type reaction to form a phenylacetonitrile intermediate.

-

Intramolecular cyclization to construct the isoquinolin-3-ol ring.

This approach is advantageous as it allows for the early introduction of the crucial bromine substituent at the desired position, avoiding potential issues with regioselectivity in later-stage bromination of the isoquinoline core, which often favors the 5-position.[2] Furthermore, the construction of the isoquinolin-3-ol from a phenylacetonitrile precursor is a known strategy for forming this specific heterocyclic system.

Detailed Synthetic Pathway and Experimental Protocols

The proposed synthetic route is a multi-step process commencing with the readily available starting material, p-toluidine.

Sources

Spectroscopic Profile of 8-Bromoisoquinolin-3-ol: A Technical Guide for Researchers

Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate

8-Bromoisoquinolin-3-ol is a vital heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its rigid isoquinoline core, substituted with a bromine atom and a hydroxyl group, offers multiple reaction sites for further chemical modification. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in drug discovery and materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular architecture of this compound. This document is intended to be a practical resource for researchers, offering not only a comprehensive interpretation of the spectral data but also field-proven experimental protocols for data acquisition, thereby ensuring scientific integrity and reproducibility.

The isoquinolin-3-ol moiety can exist in tautomeric equilibrium with its keto form, isoquinoline-3(2H)-one. The spectroscopic data presented herein will provide insights into the predominant tautomeric form in the solid state and in solution.

Molecular Structure and Analytical Workflow

The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the molecule.

Caption: Workflow for the spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoquinoline ring.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: A publicly available ¹H NMR spectrum image exists, but a detailed peak list with chemical shifts, multiplicities, and integrations was not found in the provided search results. The following interpretation is based on the analysis of the available spectrum image and general principles of NMR spectroscopy for such structures.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show signals for the five protons on the isoquinoline ring system. The proton on the carbon adjacent to the hydroxyl group (C4-H) would likely appear as a singlet. The protons on the carbocyclic ring (C5-H, C6-H, and C7-H) would exhibit a more complex splitting pattern (likely a triplet and two doublets or a combination of doublet of doublets) due to their coupling with each other. The proton on the heterocyclic ring (C1-H) would also likely be a singlet. The broad signal at a higher chemical shift is indicative of the hydroxyl or amine proton, which is exchangeable with deuterium.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H/O-H protons are solvent-dependent.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.

-

Acquisition Time: At least 2 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Experimental data not available in search results |

Predicted ¹³C NMR Data and Interpretation:

While experimental data is not available from the search results, computational prediction methods can provide an estimate of the ¹³C chemical shifts. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon bearing the bromine atom (C8) would be shifted to a lower field due to the deshielding effect of the halogen. The carbon attached to the hydroxyl group (C3) would also be significantly deshielded. The remaining aromatic carbons would appear in the typical range of 110-150 ppm. The chemical shift of the carbonyl-like carbon (C3) will be indicative of the predominant tautomeric form.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: Set to approximately 220-240 ppm, centered around 120-130 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Experimental data not available in search results | ||

| ~3400-3200 | Broad, Strong | O-H or N-H stretching (indicative of hydrogen bonding) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1650-1620 | Strong | C=O stretching (from the isoquinolinone tautomer) or C=N stretching |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1200-1000 | Strong | C-O stretching |

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of O-H or N-H stretching vibrations, likely broadened due to intermolecular hydrogen bonding. The presence of a strong band around 1650-1620 cm⁻¹ would be a key indicator of the C=O stretch from the keto tautomer (isoquinolinone), suggesting that this form may be significant, particularly in the solid state. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching bands should appear in the 1600-1450 cm⁻¹ region. A strong band in the 1200-1000 cm⁻¹ range would correspond to the C-O stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the diamond crystal of the ATR accessory. No further sample preparation is typically required.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum can be baseline corrected if necessary. Peak positions are then identified and tabulated.

III. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural information.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| Experimental data not available in search results | ||

| ~223/225 | [M]⁺˙ (Molecular ion peak with characteristic bromine isotope pattern) | |

| ~195/197 | [M-CO]⁺˙ | |

| ~144 | [M-Br]⁺ | |

| ~116 | [M-Br-CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₉H₆BrNO, with a monoisotopic mass of approximately 222.96 g/mol . Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak ([M]⁺˙) in the electron ionization (EI) mass spectrum will appear as a characteristic doublet of equal intensity at m/z values separated by two mass units (e.g., ~223 and 225).

The fragmentation pattern will likely involve the initial loss of neutral molecules. A common fragmentation pathway for such structures is the loss of carbon monoxide (CO), which would result in a fragment ion peak at [M-28]⁺˙, also exhibiting the bromine isotope pattern. Another significant fragmentation would be the loss of the bromine radical, leading to a peak at [M-79/81]⁺.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For direct insertion, a few micrograms of the solid sample are placed in a capillary tube.

-

Instrument Setup: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer can be used.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV to induce fragmentation and create a library-searchable spectrum.

-

-

Mass Analysis:

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).

-

Resolution: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass of the molecular ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be used to confirm the presence of this element in the molecular ion and its fragments.

Conclusion: A Foundation for Future Research

The spectroscopic data and protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS profiles is indispensable for chemists working on the synthesis of novel pharmaceuticals and advanced materials derived from this versatile building block. By adhering to the outlined experimental methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.

References

Note: As specific literature providing a complete set of experimental data for this compound was not found in the search results, this section is populated with general references for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to 8-Bromoisoquinolin-3-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among these, 8-Bromoisoquinolin-3-ol has emerged as a versatile building block, offering multiple points for chemical modification. The bromine atom at the 8-position serves as a handle for cross-coupling reactions, while the hydroxyl group at the 3-position can be derivatized or can influence the electronic properties of the ring system. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications in modern chemical research.

Section 1: Core Properties of this compound

This compound is a functionalized isoquinoline derivative that serves as a key intermediate in the synthesis of more complex molecules. A clear understanding of its fundamental properties is essential for its effective use in research and development.

Chemical Identity and Physical Properties

The key identifiers and physical characteristics of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 608515-49-7 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Yellow powder |

| Melting Point | 188 - 190 °C |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring will likely be the most deshielded. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon bearing the hydroxyl group (C-3) and the carbon attached to the bromine (C-8) will have characteristic chemical shifts influenced by these substituents.

Section 2: Synthesis of this compound

The synthesis of this compound can be logically approached through the electrophilic bromination of the precursor, isoquinolin-3-ol. The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the benzenoid ring. The following protocol is a proposed method based on established procedures for the bromination of isoquinoline and related heterocycles.[1][2]

Proposed Synthetic Protocol: Electrophilic Bromination of Isoquinolin-3-ol

This protocol outlines a robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is to achieve regioselective bromination while minimizing side reactions.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isoquinolin-3-ol (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the bromination reaction.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to maintain temperature control and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom at a strategic position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 8-position, providing a rapid route to libraries of novel compounds for biological screening.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or DMF and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to prevent the oxidation of the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling of this compound.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery. The broader class of isoquinolines exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to diversify the 8-position of the isoquinoline core through reactions like the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Section 4: Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling this compound and its related compounds. The following information is based on the safety data for the closely related compound, 8-bromoisoquinoline, and should be considered as a guideline.

Hazard Statements:

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a well-ventilated place. Keep container tightly closed.

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 5: Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, coupled with the reactivity of the bromine atom at the 8-position, provide a robust platform for the generation of diverse molecular libraries. The synthetic and reaction protocols outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective fields. As with all chemical research, a thorough understanding of the underlying principles and a commitment to safety are paramount for successful and meaningful scientific advancement.

References

- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98.

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.

- den Hertog, H. J., & van der Plas, H. C. (1954). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 73(5), 331-336.

- Fábián, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.

- Gouliaev, A. H., & Brown, W. D. (2000). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Tetrahedron, 56(49), 9577-9582.

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

ResearchGate. Synthesis of bromine-containing isoquinoline-fused triazine 4 and.... [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of 8-Bromoisoquinolin-3-ol in Drug Discovery

This guide provides an in-depth technical exploration of 8-Bromoisoquinolin-3-ol, a versatile heterocyclic compound, and its potential as a foundational scaffold for the development of novel therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a strategic roadmap for leveraging this molecule in modern drug discovery programs. We will delve into its synthetic utility, explore promising therapeutic avenues based on the well-established pharmacology of the isoquinoline core, and provide detailed, actionable experimental protocols to empower your research endeavors.

The Strategic Value of the Isoquinoline Scaffold: Why this compound Matters

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of isoquinoline have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

This compound, in particular, emerges as a strategically valuable starting material. The bromine atom at the C8 position and the hydroxyl group at the C3 position offer orthogonal handles for chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of diverse substituents to explore the chemical space around the isoquinoline core. The hydroxyl group can be readily alkylated, acylated, or used as a handle for further derivatization. This inherent chemical versatility makes this compound an ideal platform for generating compound libraries for high-throughput screening and lead optimization.[5]

Potential Therapeutic Applications: Targeting DNA Damage and Repair Pathways

While direct therapeutic applications of this compound are not yet extensively documented, the known activities of structurally related isoquinolines provide compelling directions for investigation. A particularly promising area is the development of inhibitors for enzymes involved in the DNA Damage Response (DDR), such as Poly(ADP-ribose) Polymerase (PARP) and Topoisomerase I (TOP1).

PARP Inhibition: A Promising Avenue for Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[6] Inhibition of PARP is a clinically validated strategy in oncology, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several isoquinoline-based compounds have been identified as potent PARP inhibitors.[6][7][8][9] For instance, 5-aminoisoquinoline is a known PARP-1 inhibitor, and various isoquinolin-1(2H)-one derivatives have been evaluated for their PARP inhibitory activity.[7][8]

The this compound scaffold can be rationally designed to target the nicotinamide binding pocket of PARP enzymes. The isoquinoline core can mimic the nicotinamide moiety of the NAD+ cofactor, while substituents introduced at the C8 position via cross-coupling can be tailored to interact with specific residues in the active site, thereby enhancing potency and selectivity.

Caption: Synthetic lethality in HR-deficient cancer cells via PARP inhibition.

Topoisomerase I Inhibition: Expanding the Anticancer Arsenal

Topoisomerase I (TOP1) is another critical enzyme in DNA metabolism, responsible for relieving torsional stress during replication and transcription. Inhibitors of TOP1 trap the enzyme-DNA covalent complex, leading to DNA double-strand breaks and cell death. The indenoisoquinoline class of compounds are non-camptothecin TOP1 inhibitors that have shown promise in clinical trials.[10] These compounds also demonstrate synergy with PARP inhibitors, highlighting the potential for combination therapies.[10]

The planar aromatic system of this compound provides a suitable scaffold for designing novel TOP1 inhibitors that can intercalate into DNA and stabilize the TOP1-DNA cleavage complex. Modifications at the C3 and C8 positions can be explored to optimize these interactions and enhance anti-tumor activity.

Experimental Workflows for Therapeutic Candidate Validation

The following section outlines detailed, self-validating experimental protocols for assessing the potential of novel this compound derivatives as PARP and TOP1 inhibitors.

Synthesis of a Focused Library of this compound Derivatives

The initial step involves the synthesis of a focused library of compounds to establish structure-activity relationships (SAR). A representative synthetic scheme is presented below.

Caption: General synthetic workflow for derivatizing this compound.

In Vitro Enzymatic Assays

The first tier of biological evaluation should involve direct assessment of the inhibitory activity of the synthesized compounds against their putative enzymatic targets.

-

Objective: To determine the IC50 values of test compounds against PARP1 and PARP2.

-

Materials: Recombinant human PARP1 and PARP2 enzymes, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, test compounds, and a suitable PARP inhibitor as a positive control (e.g., Olaparib).

-

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add PARP1 or PARP2 enzyme to each well.

-

Add serial dilutions of test compounds (typically from 100 µM to 1 nM) and the positive control to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the PARP reaction by adding a mixture of biotinylated NAD+ and activated DNA. Incubate at room temperature for 1 hour.

-

Wash the plate to remove unreacted NAD+.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Objective: To assess the ability of test compounds to inhibit TOP1-mediated DNA relaxation.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), recombinant human TOP1 enzyme, reaction buffer, test compounds, and a known TOP1 inhibitor (e.g., Camptothecin) as a positive control.

-

Procedure:

-

Set up reactions containing supercoiled DNA, TOP1 enzyme, and serial dilutions of test compounds in reaction buffer.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Resolve the DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

-

-

Data Analysis: Inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the concentration at which 50% inhibition occurs.

Cell-Based Assays

Promising candidates from the enzymatic assays should be advanced to cell-based assays to evaluate their effects in a more biologically relevant context.

-

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Lines: A panel of cancer cell lines, including those with known DDR deficiencies (e.g., BRCA1/2-mutant) and their wild-type counterparts.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

-

Objective: To detect DNA damage (single and double-strand breaks) induced by the compounds.

-

Procedure:

-

Treat cells with the test compounds for a defined period.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under neutral (for DSBs) or alkaline (for SSBs and alkali-labile sites) conditions.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

-

Data Analysis: Damaged DNA migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Quantitative Data Summary

The following table provides a template for summarizing the data obtained from the proposed experimental workflows.

| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | TOP1 Inhibition (at 10 µM) | GI50 (BRCA1-mutant) (µM) | GI50 (BR-WT) (µM) |

| Control (Olaparib) | Value | Value | Not Applicable | Value | Value |

| Compound 1 | |||||

| Compound 2 | |||||

| ... |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its chemical tractability allows for the systematic exploration of structure-activity relationships, and the established pharmacological relevance of the isoquinoline core provides a strong rationale for targeting key enzymes in the DNA damage response pathway. The experimental protocols outlined in this guide offer a clear and robust framework for researchers to validate the therapeutic potential of novel derivatives. Future work should focus on optimizing lead compounds for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.

References

-

Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Source: Taylor & Francis Online. URL:[Link]

-

Title: Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Source: PubMed. URL:[Link]

-

Title: Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Source: PubMed. URL:[Link]

-

Title: Inhibitors of poly (ADP-ribose) polymerase ameliorate myocardial reperfusion injury by modulation of activator protein-1 and neutrophil infiltration. Source: PubMed. URL:[Link]

-

Title: The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. Source: AACR Journals. URL:[Link]

-

Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC. URL:[Link]

-

Title: Isoquinoline. Source: Wikipedia. URL:[Link]

-

Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Source: MDPI. URL:[Link]

-

Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Source: Semantic Scholar. URL:[Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of poly (ADP-ribose) polymerase ameliorate myocardial reperfusion injury by modulation of activator protein-1 and neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Part 1: Foundational Understanding and Plausible Mechanistic Theories

An In-Depth Technical Guide to Investigating the Mechanism of Action of 8-Bromoisoquinolin-3-ol

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a member of the isoquinoline class of heterocyclic aromatic compounds, a scaffold known for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] While this compound is utilized as a key intermediate in the synthesis of novel bioactive molecules, particularly those with potential therapeutic effects in neurological disorders and infectious diseases, its intrinsic mechanism of action remains largely uncharacterized in publicly available literature.[3] This guide provides a structured, in-depth framework for elucidating the potential mechanisms of action of this compound. We will explore plausible theories based on the known activities of structurally related isoquinoline and quinoline derivatives and detail the experimental workflows required to test these hypotheses. This document is intended to serve as a comprehensive roadmap for researchers aiming to uncover the pharmacological profile of this intriguing molecule.

The isoquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The specific biological activity of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. In this compound, the presence of a bromine atom at the 8-position and a hydroxyl group at the 3-position are key features that likely dictate its interactions with biological targets.

Based on the activities of related compounds, we can propose several plausible mechanistic theories for this compound:

Theory 1: Enzyme Inhibition Many heterocyclic compounds, including isoquinoline derivatives, function by inhibiting specific enzymes. For instance, certain 3-bromo isoquinoline derivatives have been investigated as potential COX-2 inhibitors for their analgesic and anti-inflammatory effects.[6] The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capability of the hydroxyl group in this compound could facilitate its binding to the active site of various enzymes, such as kinases, proteases, or oxidoreductases.

Theory 2: Receptor Binding and Modulation The structural similarity of the isoquinoline scaffold to certain neurotransmitters suggests that this compound could interact with specific receptors in the central nervous system.[3] It may act as an agonist, antagonist, or allosteric modulator of receptors such as dopamine, serotonin, or glutamate receptors. Radioligand binding assays are a standard method to explore such interactions.[7][8]

Theory 3: DNA Intercalation or Damage The planar aromatic structure of the isoquinoline ring system is conducive to intercalation between the base pairs of DNA.[4] This can disrupt DNA replication and transcription, leading to cytotoxic effects. This mechanism is a known mode of action for several anticancer drugs. The substituents on this compound could influence its binding affinity and sequence specificity.

Theory 4: Ion Chelation The presence of the nitrogen and oxygen atoms in this compound provides potential sites for chelation of metal ions. 8-hydroxyquinoline derivatives are well-known for their metal-chelating properties, which can be crucial for their biological activities, including neuroprotective and anticancer effects.[9][10] Disruption of metal ion homeostasis can impact various cellular processes.

Part 2: A Proposed Experimental Framework for Mechanistic Elucidation

This section outlines a logical, multi-tiered approach to systematically investigate the mechanism of action of this compound.

Tier 1: Initial Phenotypic Screening and Target Identification

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This will guide the subsequent, more focused mechanistic studies.

Experimental Workflow for Initial Phenotypic Screening:

Caption: Initial workflow for evaluating the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT)

-

Cell Seeding: Plate a panel of cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tier 2: Target Deconvolution and Pathway Analysis

Once a primary biological effect is identified (e.g., cytotoxicity in a specific cancer cell line), the next step is to identify the molecular target(s).

Experimental Workflow for Target Identification:

Caption: A multi-pronged approach to identifying the molecular targets of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the target cells to 80-90% confluency. Treat the cells with this compound or a vehicle control for a specified time.

-

Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Cool the samples to room temperature and centrifuge at high speed to pellet the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the abundance of the putative target protein by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Tier 3: In-depth Mechanistic Validation

After identifying and validating a target, the final step is to elucidate the downstream signaling pathways affected by the compound-target interaction.

Signaling Pathway Analysis Workflow:

Caption: Workflow for validating the downstream effects of target engagement by this compound.

Part 3: Data Presentation and Interpretation

Throughout the investigation, all quantitative data should be meticulously recorded and presented in a clear and comparative manner.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 ± 1.2 |

| A549 | Lung Cancer | 12.3 ± 2.1 |

| HCT116 | Colon Cancer | 6.7 ± 0.9 |

| HEK293 | Normal Kidney | > 100 |

| MCF-10A | Normal Breast | > 100 |

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase X | 50 ± 8 |

| Kinase Y | 850 ± 45 |

| Kinase Z | > 10,000 |

Conclusion

While the specific mechanism of action of this compound is not yet defined in the scientific literature, its chemical structure suggests several plausible and testable hypotheses. The experimental framework outlined in this guide provides a comprehensive, step-by-step approach for researchers to systematically investigate its biological activity, identify its molecular target(s), and elucidate the downstream signaling pathways it modulates. By following this structured approach, the scientific community can unlock the therapeutic potential of this and other novel isoquinoline derivatives.

References

-

Vertex AI Search. Isoquinoline derivatives and its medicinal activity. (2024).[1]

-

BenchChem. The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview.[2]

-

Chem-Impex. 8-Bromo-3-hydroxyisoquinoline.[3]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.[4]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.[11]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.[5]

-

BOC Sciences. 8-Bromoisoquinoline | Epigenetic Therapeutic Targets.[12]

-

Amerigo Scientific. 8-Bromo-3-methoxyisoquinoline (≥90%).[13]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[9][10]

-

BLD Pharm. 2159072-71-4|this compound.[14]

-

Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.[6]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.[15]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[16]

-

PubChem. 8-Bromoisoquinoline.[17]

-

PubMed. Neighboring group participation. Part 16. Stereoselective synthesis and receptor-binding examination of the four stereoisomers of 16-bromomethyl-3,17-estradiols.[7]

-

PubMed Central. Synthesis, receptor binding and activity of iso and azakainoids.[8]

-

Sigma-Aldrich. 8-bromoquinoline-3-carboxylic acid manufacturer.[18]

-

Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.[19]

-

NIH. Currently Available Strategies for Target Identification of Bioactive Natural Products.[20]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. jptcp.com [jptcp.com]

- 7. Neighboring group participation. Part 16. Stereoselective synthesis and receptor-binding examination of the four stereoisomers of 16-bromomethyl-3,17-estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, receptor binding and activity of iso and azakainoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 8-Bromoisoquinoline | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 13. 8-Bromo-3-methoxyisoquinoline (≥90%) - Amerigo Scientific [amerigoscientific.com]

- 14. 2159072-71-4|this compound|BLD Pharm [bldpharm.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 8-bromoquinoline-3-carboxylic acid manufacturer | Sigma-Aldrich [sigmaaldrich.com]

- 19. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 20. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Bromoisoquinolin-3-ol Interactions: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to investigate the interactions of 8-Bromoisoquinolin-3-ol, a member of the pharmacologically significant isoquinoline class of compounds.[1][2] Recognizing the potential of isoquinoline derivatives in therapeutic areas such as oncology and inflammation, this document outlines a robust computational workflow to identify and characterize potential protein targets and elucidate the molecule's mechanism of action at an atomic level.[1][3] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.

The Rationale for an In Silico First Approach

In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[4] For novel or under-characterized molecules like this compound, a computational approach offers a time- and resource-efficient means to:

-

Hypothesize and screen potential biological targets.

-

Predict binding affinities and modes of interaction.

-

Elucidate the structural determinants of molecular recognition.

-

Guide the design of subsequent in vitro and in vivo experiments.

This guide will operate on a well-supported hypothesis. Given that several isoquinoline derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, we will proceed with PARP1 as a plausible, hypothetical target for this compound to illustrate a complete in silico workflow.[5][6] PARP inhibitors have emerged as a crucial class of therapeutics, especially in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[7][8]

The In Silico Modeling Workflow: A Conceptual Overview

The computational investigation of this compound's interaction with a putative target like PARP1 follows a multi-stage process. Each step builds upon the last, progressively refining our understanding of the molecular interactions.

Caption: Overall in silico workflow for modeling this compound interactions.

Experimental Protocols

Target and Ligand Preparation

A crucial prerequisite for any successful in silico modeling study is the meticulous preparation of both the protein target and the small molecule ligand.

3.1.1. Protein Target Preparation (PARP1)

-

Structure Retrieval: Obtain the 3D crystal structure of human PARP1 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor, as this helps to define the binding site. For this guide, we will hypothetically use PDB ID: 5DS3, which contains a known inhibitor.

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and any necessary cofactors (e.g., zinc ions).

-

Protonation and Charge Assignment: Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE) to add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical for accurately modeling hydrogen bonding. Assign appropriate partial charges to all atoms using a standard force field (e.g., OPLS3e, AMBER).

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. The backbone atoms should be constrained to preserve the overall fold, while side chains are allowed to relax.

3.1.2. Ligand Preparation (this compound)

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D conformation.

-

Tautomeric and Ionization States: Enumerate possible tautomers and ionization states at physiological pH. For this compound, the keto-enol tautomerism of the hydroxyl group should be considered.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation.

-

Charge Calculation: Calculate partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

3.2.1. Docking Protocol using AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of PARP1. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

-

Execution: Run the docking simulation. AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

3.2.2. Interpreting Docking Results

The output of a docking simulation provides two key pieces of information:

-

Binding Pose: The predicted 3D orientation of the ligand in the protein's active site.

-

Scoring Function: A numerical score that estimates the binding affinity.

The top-scoring poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and any potential halogen bonds involving the bromine atom of the ligand.

| Parameter | Description | Example Value |

| Binding Affinity | An estimation of the binding free energy (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and protein. | 3 |

| Hydrophobic Contacts | Key amino acid residues involved in non-polar interactions with the ligand. | Tyr907, Gly863 |

| RMSD from Crystal Pose | If a reference ligand is available, the Root Mean Square Deviation indicates how well the pose is reproduced. | < 2.0 Å |

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined characterization of the interactions.

Caption: Workflow for Molecular Dynamics (MD) Simulation.

3.3.1. MD Simulation Protocol using GROMACS

-

System Setup: Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

-

Force Field Application: Choose a suitable force field (e.g., AMBER, CHARMM) to describe the bonded and non-bonded interactions within the system. Generate topology and parameter files for both the protein and the ligand.

-

Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Conduct a two-phase equilibration:

-

NVT Ensemble (Constant Volume and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble (Constant Pressure and Temperature): Equilibrate the pressure of the system while maintaining the target temperature.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

3.3.2. Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory can provide insights into:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be monitored over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose can be tracked throughout the simulation.

-

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than docking scores alone.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound, using PARP1 as a representative and plausible biological target. The methodologies described, from target and ligand preparation to molecular docking and dynamics simulations, provide a robust framework for generating testable hypotheses about the compound's mechanism of action.

The insights gained from these computational studies are not an end in themselves but rather a critical starting point. The predicted binding poses, affinities, and key interacting residues should be used to guide the design of in vitro validation experiments, such as enzymatic assays and site-directed mutagenesis studies. This iterative cycle of in silico prediction and experimental validation is at the heart of modern, structure-guided drug discovery.

References

- Benchchem. (n.d.). The Blueprint for Innovation: An In-depth Technical Guide to the In Silico Modeling of 1(2H)-Isoquinolinone Derivatives.

- Benchchem. (n.d.). In silico modeling of 4-(3,5-Dimethylbenzoyl)isoquinoline interactions.

-

MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. Retrieved from [Link]

-

ResearchGate. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. Retrieved from [Link]

-

MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Retrieved from [Link]

-

NIH. (n.d.). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 8-Bromoisoquinolin-3-ol for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 8-Bromoisoquinolin-3-ol (CAS No. 608515-49-7), a versatile heterocyclic building block gaining prominence in pharmaceutical and agrochemical research. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality assessment, synthesis, and application of this valuable compound.

Introduction to this compound: A Molecule of Growing Interest

This compound, also known as 8-Bromo-3-hydroxyisoquinoline, is a substituted isoquinoline derivative. The presence of the bromine atom at the 8-position and a hydroxyl group at the 3-position imparts unique reactivity and physicochemical properties, making it a sought-after intermediate in the synthesis of complex molecular architectures.[1] Its utility spans from the development of novel therapeutics, including kinase and PARP inhibitors, to the synthesis of advanced agrochemicals.[2][3]